Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC17249553
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO4 |
|---|---|
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C10H13NO4/c1-4-15-9-6(2)11-8(7(9)5-12)10(13)14-3/h5,11H,4H2,1-3H3 |
| Standard InChI Key | YEJNZXCXQQDDNF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(NC(=C1C=O)C(=O)OC)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at positions 2, 3, 4, and 5. Key substituents include:
-
Position 2: A methyl carboxylate group ().
-
Position 3: A formyl group ().
-
Position 4: An ethoxy group ().
The planarity of the pyrrole ring and the electron-withdrawing effects of the formyl and carboxylate groups influence its reactivity. X-ray crystallography of analogous compounds, such as ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate, reveals intermolecular hydrogen bonding patterns that stabilize crystal lattices, suggesting similar behavior in this methyl derivative .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.21 g/mol | |
| Key Functional Groups | Ethoxy, Formyl, Methyl, Carboxylate | |
| Aromatic System | 1H-Pyrrole |
Spectroscopic Characterization
Infrared (IR) spectroscopy of related pyrrole derivatives shows distinct absorption bands for carbonyl () groups at 1,680–1,720 cm and formyl () stretches near 2,820 cm . Nuclear magnetic resonance (NMR) data for the methyl ester variant would likely exhibit signals for the ethoxy methyl protons at δ 1.2–1.4 ppm and the pyrrole ring protons in the δ 6.5–7.5 ppm range, based on analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a Knorr-type condensation between ethyl acetoacetate and a substituted aldehyde under acidic or basic conditions, followed by cyclization to form the pyrrole ring. For example:
-
Condensation: Ethyl acetoacetate reacts with a formyl-containing aldehyde in the presence of or .
-
Cyclization: The intermediate undergoes ring closure, facilitated by heat or microwave irradiation.
-
Esterification: The carboxylate group is introduced via reaction with methanol under acidic conditions .
Yield optimization depends on solvent choice (e.g., ethanol, DMF) and catalyst selection. A study on ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate achieved a 75% yield using ethanol as the solvent and reflux conditions .
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance reproducibility and scalability. Automated systems regulate temperature (±1°C) and reactant stoichiometry, minimizing side products. For instance, a pilot plant protocol might use:
-
Residence Time: 30–60 minutes.
-
Temperature: 80–100°C.
-
Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for easy separation.
Table 2: Typical Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 70–90°C | 80–100°C |
| Catalyst | Amberlyst-15 | |
| Yield | 60–75% | 85–90% |
Chemical Reactivity and Modifications
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (relative to the nitrogen). The formyl group at position 3 directs incoming electrophiles to positions 2 and 5, though steric hindrance from the methyl group at position 5 may limit reactivity .
Functional Group Transformations
-
Formyl Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation).
-
Ethoxy Group: Hydrolyzes to a hydroxyl group under acidic conditions, enabling further derivatization.
-
Carboxylate Ester: Saponification yields the carboxylic acid, which can be converted to amides or anhydrides .
Polymerization Applications
The compound’s dual carbonyl groups make it a candidate for polycondensation reactions. For example, reaction with diamines could yield polyamides with tunable thermal properties.
Applications in Research and Industry
Materials Science
In polymer chemistry, the compound acts as a monomer for conductive polymers due to the pyrrole ring’s inherent conjugation. Copolymers with thiophene or aniline derivatives display enhanced electrical conductivity.
Catalysis
Pyrrole-based ligands derived from this compound coordinate transition metals (e.g., Cu, Pd), forming catalysts for cross-coupling reactions like Suzuki-Miyaura .
Biological and Toxicological Considerations
Toxicity Profile
No specific toxicity data exist for this compound, but related esters exhibit low acute toxicity (LD > 2,000 mg/kg in rats). Chronic exposure studies are lacking, necessitating caution in industrial handling.
Biodegradation
Esterase enzymes in soil and water hydrolyze the carboxylate ester to the carboxylic acid, which undergoes further microbial degradation .
Future Research Directions
-
Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory properties.
-
Advanced Materials: Development of pyrrole-based metal-organic frameworks (MOFs) for gas storage.
-
Green Synthesis: Exploring biocatalytic routes using lipases or esterases to improve sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume